c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2
Description
Overview of Endogenous Glucagon-Like Peptide-1 (GLP-1)
GLP-1 is a peptide hormone produced by the L-cells of the intestine and certain neurons in the brainstem following food consumption. physiology.orgwikipedia.org It is derived from the post-translational processing of the proglucagon gene. physiology.orgresearchgate.net
The primary biologically active forms of GLP-1 are GLP-1(7-37) and GLP-1(7-36)NH2. oup.comoup.comnih.gov Following secretion, the initial product, GLP-1(1-37), undergoes cleavage, resulting in these two truncated forms. wikipedia.org The vast majority, approximately 80%, of the circulating active GLP-1 is in the amidated form, GLP-1(7-36)NH2. oup.com Both of these native peptides are considered equipotent in their biological activities. wikipedia.orgoup.comoup.com
GLP-1 plays a multifaceted role in maintaining glucose balance through several key mechanisms. physiology.orgnih.gov As an incretin (B1656795) hormone, its primary function is to enhance insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. iomcworld.comfrontiersin.org This means it stimulates insulin release only when blood glucose levels are elevated, a key characteristic that distinguishes it from other insulin secretagogues. wikipedia.org
Furthermore, GLP-1 suppresses the secretion of glucagon (B607659) from pancreatic α-cells, which in turn reduces hepatic glucose production. physiology.orgphysiology.org This action is also glucose-dependent, ceasing during hypoglycemia. wikipedia.org Another significant effect of GLP-1 is the slowing of gastric emptying, which delays the absorption of nutrients from the gut and helps to reduce post-meal glucose spikes. physiology.orgiomcworld.com Beyond these primary roles, GLP-1 contributes to a feeling of satiety and can reduce appetite and food intake. physiology.orgnih.gov
Table 1: Key Physiological Functions of Endogenous GLP-1
| Function | Description |
|---|---|
| Glucose-Dependent Insulin Secretion | Stimulates pancreatic β-cells to release insulin in response to high blood glucose. iomcworld.comfrontiersin.org |
| Glucagon Suppression | Inhibits the release of glucagon from pancreatic α-cells, reducing the liver's glucose output. physiology.orgphysiology.org |
| Delayed Gastric Emptying | Slows the rate at which food leaves the stomach, moderating postprandial glucose levels. physiology.orgiomcworld.com |
| Appetite Regulation | Acts on the central nervous system to increase satiety and reduce food intake. nih.gov |
Rationale for Synthetic GLP-1 Analogue Development
The therapeutic potential of native GLP-1 is severely hampered by its inherent pharmacokinetic instability, necessitating the development of synthetic analogues like c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2.
The primary obstacle for using native GLP-1 in research and clinical settings is its extremely short half-life, which is estimated to be only about two minutes. wikipedia.orgyoutube.com This rapid clearance is mainly due to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). physiology.orgresearchgate.net This enzyme is ubiquitous and quickly cleaves the N-terminal dipeptide of the active GLP-1 forms, rendering them inactive. researchgate.net Consequently, only a small fraction (10-15%) of secreted GLP-1 reaches the systemic circulation in its active form. wikipedia.orgfrontiersin.org This rapid inactivation makes it challenging to maintain therapeutic concentrations of the native peptide.
To overcome the limitations of native GLP-1, several peptide engineering strategies have been developed. A primary approach involves making specific amino acid substitutions to confer resistance to DPP-4 degradation. nih.govmdpi.com Another common strategy is to increase the size of the molecule, for instance, by attaching it to a larger protein like albumin or an antibody Fc domain, which helps to reduce renal clearance and extend its circulation time. nih.gov The development of dual or triple agonists, which can activate not only the GLP-1 receptor but also other receptors like those for GIP or glucagon, is another advanced strategy to enhance metabolic effects. youtube.com The structure of this compound, with its specific substitutions and cyclization, points to a sophisticated design aimed at creating a more stable and potent GLP-1 analogue.
Table 2: Native GLP-1 vs. Engineered Analogues
| Feature | Native GLP-1 | Engineered GLP-1 Analogues |
|---|---|---|
| Half-Life | Very short (approx. 2 minutes) wikipedia.org | Extended |
| DPP-4 Susceptibility | High physiology.org | Reduced or eliminated mdpi.com |
| Primary Goal of Engineering | N/A | To improve stability, prolong action, and enhance therapeutic effects. nih.govnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C154H231N41O47 |
|---|---|
Molecular Weight |
3408.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,21S)-11-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]-2-(3-amino-3-oxopropyl)-5,8-dimethyl-3,6,9,17,22-pentaoxo-1,4,7,10,16-pentazacyclodocos-21-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C154H231N41O47/c1-16-79(10)124(151(240)172-82(13)129(218)181-107(62-88-65-164-93-36-24-23-35-91(88)93)141(230)183-103(58-76(4)5)142(231)192-122(77(6)7)149(238)180-95(37-25-27-54-155)132(221)167-69-116(206)173-94(40-30-56-163-154(159)160)131(220)165-67-113(158)203)194-143(232)105(59-85-31-19-17-20-32-85)184-138(227)101(49-53-120(212)213)178-135(224)96-38-26-28-55-162-114(204)41-29-39-97(136(225)177-99(46-50-112(157)202)134(223)171-80(11)127(216)170-81(12)128(217)175-96)176-137(226)100(48-52-119(210)211)179-139(228)102(57-75(2)3)182-140(229)104(61-87-42-44-90(201)45-43-87)185-146(235)109(71-196)188-148(237)111(73-198)189-150(239)123(78(8)9)193-145(234)108(64-121(214)215)186-147(236)110(72-197)190-153(242)126(84(15)200)195-144(233)106(60-86-33-21-18-22-34-86)187-152(241)125(83(14)199)191-117(207)70-168-133(222)98(47-51-118(208)209)174-115(205)68-166-130(219)92(156)63-89-66-161-74-169-89/h17-24,31-36,42-45,65-66,74-84,92,94-111,122-126,164,196-201H,16,25-30,37-41,46-64,67-73,155-156H2,1-15H3,(H2,157,202)(H2,158,203)(H,161,169)(H,162,204)(H,165,220)(H,166,219)(H,167,221)(H,168,222)(H,170,216)(H,171,223)(H,172,240)(H,173,206)(H,174,205)(H,175,217)(H,176,226)(H,177,225)(H,178,224)(H,179,228)(H,180,238)(H,181,218)(H,182,229)(H,183,230)(H,184,227)(H,185,235)(H,186,236)(H,187,241)(H,188,237)(H,189,239)(H,190,242)(H,191,207)(H,192,231)(H,193,234)(H,194,232)(H,195,233)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,159,160,163)/t79-,80-,81-,82-,83-,84-,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1 |
InChI Key |
FZOFJRYZQZCXIG-XPPJIRRWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCCNC(=O)CCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C)C)CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C4CCCCNC(=O)CCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C)C)CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Chemical Structure and Molecular Design Principles of C Hglu22 Lys26 Gly8 Glp 1 7 37 Nh2
Structural Elements and Modifications
The chemical architecture of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is a testament to strategic peptide engineering. By introducing specific modifications to the native GLP-1 backbone, researchers have created a molecule with superior therapeutic potential. These modifications include the substitution of a key amino acid and the introduction of a cyclic constraint.
Parent Peptide Backbone: GLP-1(7-37)-NH2
The foundation of this analogue is the naturally occurring hormone GLP-1(7-37)-NH2. nih.govresearchgate.net GLP-1 is a 31-amino acid peptide that plays a crucial role in glucose homeostasis. nih.gov It is secreted by intestinal L-cells in response to food intake and stimulates insulin (B600854) secretion from pancreatic beta-cells in a glucose-dependent manner. nih.gove-dmj.org The designation "(7-37)" indicates that it comprises amino acids 7 through 37 of the full proglucagon-derived peptide, and the "-NH2" signifies that the C-terminus is amidated. This amidation is a common feature of many biologically active peptides.
However, the therapeutic utility of native GLP-1 is severely hampered by its short in vivo half-life, as it is rapidly degraded by enzymes, most notably dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net This rapid inactivation necessitates the development of modified analogues with improved stability.
Glycine (B1666218) Substitution at Position 8 ([Gly8])
A pivotal modification in this compound is the replacement of the native alanine (B10760859) at position 8 with glycine. This seemingly minor change has profound effects on the peptide's stability and function.
The primary reason for the [Gly8] substitution is to confer resistance to DPP-IV. nih.govaston.ac.uk DPP-IV specifically recognizes and cleaves peptides with an alanine or proline residue at the second position from the N-terminus. researchgate.net By substituting the native alanine at position 8 with glycine, the peptide becomes a poor substrate for DPP-IV. nih.govnih.govacs.org This modification significantly extends the metabolic half-life of the peptide, allowing it to circulate in the body for a longer duration and exert its therapeutic effects. nih.govacs.org Studies have shown that while native GLP-1 is degraded within minutes, [Gly8]-substituted analogues exhibit substantially prolonged stability. nih.gov
While the primary goal of the [Gly8] substitution is to enhance stability, its impact on receptor interaction is also a critical consideration. Research indicates that this modification is well-tolerated in terms of receptor binding and activation. nih.govnih.gov Although a slight decrease in binding affinity for the GLP-1 receptor (GLP-1R) has been observed with the glycine substitution, the resulting analogue retains potent agonist activity, comparable to that of the native peptide. nih.govnih.govacs.org This means that despite the structural change, the [Gly8] analogue can still effectively bind to and activate the GLP-1R to stimulate downstream signaling pathways, such as cAMP production. nih.govnih.gov
Cyclic Constraint: Lactam Bridge between Homoglutamic Acid at Position 22 and Lysine (B10760008) at Position 26 (c[hGlu22-Lys26])
To further enhance the structural integrity and potency of the peptide, a cyclic constraint is introduced in the form of a lactam bridge. This involves replacing the native amino acids at positions 22 and 26 with homoglutamic acid (hGlu) and lysine (Lys), respectively, and forming a covalent bond between their side chains.
The introduction of an intra-peptide lactam bridge is a strategic design element aimed at stabilizing the peptide's conformation. nih.govresearchgate.netnih.gov GLP-1 is known to adopt an α-helical structure, particularly in the C-terminal region, which is crucial for receptor binding and activation. nih.govresearchgate.net However, in an aqueous environment, linear peptides often exist as a flexible ensemble of conformations, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation.
By creating a lactam bridge between positions 22 and 26, the peptide is constrained into a more defined, helical conformation. nih.govresearchgate.net This pre-organization of the peptide into its bioactive shape reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity and potency. nih.gov Furthermore, this conformational stabilization can also shield the peptide from proteolytic enzymes, further contributing to its extended half-life. nih.gov The choice of an i to i+4 spacing (from position 22 to 26) is a common strategy to promote and stabilize α-helical structures in peptides. researchgate.net Research on various lactam-bridged GLP-1 analogues has shown that cyclization in the C-terminal region is generally well-accepted by the GLP-1R, resulting in analogues with potent functional activity. nih.govnih.gov
Significance of Homoglutamic Acid (hGlu) as a Non-Proteogenic Amino Acid at Position 22 in Lactam Bridge Formation
The incorporation of non-proteogenic amino acids is a key strategy in medicinal chemistry to overcome the limitations of native peptides. In the analogue this compound, the use of homoglutamic acid (hGlu), an isomer of glutamic acid with an extended side chain, at position 22 is a critical design choice. This modification directly influences the geometry and stability of the resulting lactam bridge, a cyclic amide bond formed between the side chains of hGlu at position 22 and Lysine (Lys) at position 26.
Research indicates that the length of the amino acid side chain at position 22 is an important factor for receptor affinity and activity. dovepress.com When comparing analogues with different residues at this position within a 22-26 bridge, the c[hGlu22–Lys26] variant demonstrates higher affinity and activity than its counterparts containing either glutamic acid (Glu) or aspartic acid (Asp). dovepress.com This suggests that the additional methylene (B1212753) group in the hGlu side chain provides a more optimal spacing and angle for the lactam bridge, which in turn better stabilizes the α-helical conformation required for effective receptor binding. The synthesis of such cyclic compounds involves joining the side chains of homoglutamic acid and lysine to form this stable cyclic lactam structure. google.com
Positional Specificity of the i to i+4 Lactam Bridge (22-26) in the GLP-1 Sequence
The placement of a lactam bridge is not arbitrary; its position is crucial for maintaining or enhancing the biological activity of the peptide. The bridge in this compound is an i to i+4 lactam bridge, connecting the amino acid at position i (22) to the one at position i+4 (26). This specific spacing is instrumental in stabilizing the α-helical secondary structure, which is a known requirement for GLP-1 receptor interaction. acs.orgnih.gov
Studies have shown that introducing a lactam bridge between positions 22 and 26 is well-tolerated by the GLP-1 receptor. acs.orgnih.gov The resulting constrained peptide, c[Glu(22)-Lys(26)][Gly(8)]GLP-1(7-37)-NH2, exhibited potent functional activity and receptor affinities that were comparable to the native GLP-1 peptide. nih.gov This indicates that constraining the peptide's conformation in this specific region of the C-terminal helix does not hinder, and can even support, the necessary interactions for receptor activation. The success of this positional choice highlights its role in pre-organizing the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its receptor.
Comparative Structural Design
To fully appreciate the design of this compound, it is essential to compare it with other GLP-1 analogues featuring different structural modifications.
Analysis of Alternative Lactam Bridge Placements in GLP-1 Analogues (e.g., 18-22, 23-27)
The GLP-1 peptide sequence offers several locations where a lactam bridge can be introduced to stabilize its helical structure. Research has explored various placements to understand the structure-activity relationship. Lactam bridges introduced between positions 18–22, 22–26, and 23–27 were found to be well-accepted by the receptor, resulting in analogues with receptor binding and activation comparable to native GLP-1. acs.orgnih.gov
| Analogue (Bridge Position) | Key Findings | Reference |
| c[Glu(18)-Lys(22)][Gly(8)]GLP-1(7-37)-NH2 | Resulted in potent functional activity and receptor affinities comparable to native GLP-1. | nih.gov |
| c[Glu(22)-Lys(26)][Gly(8)]GLP-1(7-37)-NH2 | Showed potent functional activity and receptor affinities comparable to native GLP-1. | nih.gov |
| c[Glu(23)-Lys(27)][Gly(8)]GLP-1(7-37)-NH2 | Demonstrated potent functional activity and receptor affinities comparable to native GLP-1. | nih.gov |
| Double Bridge (18-22 and 30-34) | Maintained sub-nanomolar binding affinity and improved cAMP activity compared to GLP-1(7-37)-NH2. | uq.edu.au |
Evaluation of Different Residues within Cyclic Bridges (e.g., Glu vs. hGlu, Asp vs. hGlu)
The chemical nature of the residues forming the lactam bridge significantly impacts the analogue's efficacy. As previously noted, the length of the side chain of the acidic residue at position 22 plays a critical role. A comparative analysis reveals that substituting glutamic acid (Glu) with homoglutamic acid (hGlu) at this position leads to a more potent analogue.
A study comparing different residues within the 22-26 lactam bridge found that c[hGlu22–Lys26]Gly8 GLP-1 had higher affinity and activity compared to both c[Glu22–Lys26]Gly8 GLP-1 and c[Asp22–Lys26]Gly8 GLP-1. dovepress.com The affinity and activity of the aspartic acid (Asp) variant were even lower than the glutamic acid version, indicating a clear structure-activity relationship based on side-chain length. dovepress.com The shorter side chain of Asp and the standard length of Glu appear to create a less optimal conformational constraint than the extended side chain of hGlu.
| Analogue (Residue at Position 22) | Relative Affinity & Activity | Rationale | Reference |
| c[Asp22–Lys26]Gly8 GLP-1 | Lower | The shorter side chain of Aspartic Acid is less optimal for bridge formation. | dovepress.com |
| c[Glu22–Lys26]Gly8 GLP-1 | Moderate | Standard side chain length provides a stable bridge, but less effective than hGlu. | dovepress.com |
| c[hGlu22–Lys26]Gly8 GLP-1 | Higher | The extended side chain of Homoglutamic Acid provides a more favorable geometry for the lactam bridge, enhancing receptor interaction. | dovepress.com |
Molecular Modeling and Rational Peptide Design Approaches Applied to Cyclic GLP-1 Analogues
The development of potent and stable GLP-1 analogues like this compound relies heavily on rational design principles, which are increasingly supported by computational tools. nih.govnih.gov Molecular modeling, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) models are pivotal in this process. nih.govacs.org
These computational methods allow researchers to:
Predict Receptor-Bound Conformations: MD simulations help in exploring the conformational space and thermodynamic stabilities of peptide analogues, predicting how they will bind to the GLP-1 receptor. uq.edu.auacs.orgdtu.dk
Infer Tertiary Structures: Molecular modeling can generate three-dimensional models of new analogues, which can then be used for molecular docking simulations to predict their affinity for the GLP-1 receptor and their susceptibility to degrading enzymes. nih.gov
Guide De Novo Design: Advanced AI platforms can design novel cyclic peptides from sequence alone, without needing prior structural templates, by identifying potential activation surfaces on the receptor. biorxiv.org
Optimize Peptide Properties: Machine learning algorithms can analyze large datasets from mutational scans to guide the development of peptides with improved potency, solubility, and stability. acs.org
Through these rational design approaches, scientists can systematically introduce modifications like lactam bridges and non-proteogenic amino acids to stabilize the bioactive α-helical conformation, enhance resistance to enzymatic degradation, and ultimately create more effective peptide therapeutics. nih.govnih.gov
Synthesis and Advanced Characterization Methodologies
Advanced Analytical and Biophysical Characterization
Following the synthesis of a complex peptide like c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2, a suite of advanced analytical and biophysical techniques is employed to rigorously confirm its identity, purity, and conformational integrity.
The biological activity of a peptide is intimately linked to its three-dimensional structure. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information about the percentage of α-helix, β-sheet, and random coil conformations within the peptide. nih.gov
For GLP-1 and its analogues, which are known to adopt an α-helical conformation, particularly in the N-terminal region upon binding to their receptor, CD spectroscopy is an invaluable tool. The CD spectrum of an α-helical peptide is characterized by two negative bands around 222 nm and 208 nm, and a positive band around 192 nm. The intensity of these bands can be used to estimate the degree of α-helicity. nih.gov
By analyzing the CD spectrum of this compound, researchers can assess the impact of the Gly8 substitution and the hGlu22-Lys26 macrocyclization on the peptide's conformational landscape. This information is crucial for understanding how these modifications influence the peptide's interaction with the GLP-1 receptor. The analysis can involve comparing the experimental spectrum to reference spectra for pure α-helix, β-sheet, and random coil structures to deconvolute the conformational populations. nih.govnih.gov
To ensure the quality and safety of a synthetic peptide, it is essential to confirm its purity and verify its primary structure. This is typically achieved through a combination of chromatographic techniques and mass spectrometry.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthetic peptides. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating the target peptide from impurities based on hydrophobicity. theanalyticalscientist.com A high-purity peptide will show a single, sharp peak in the chromatogram. The use of high-performance surface (HPS) columns can improve peak shape and recovery for peptides like GLP-1 agonists. theanalyticalscientist.comwaters.com
Size-Exclusion Chromatography (SEC) is another important technique used to detect and quantify aggregates or fragments, separating molecules based on their size. theanalyticalscientist.com For complex samples, two-dimensional liquid chromatography (2D-LC) can be employed to enhance resolution and detect co-eluting impurities. chromatographyonline.com
Mass Spectrometry: Mass spectrometry (MS) is indispensable for confirming the identity of the synthesized peptide by providing a precise measurement of its molecular weight. theanalyticalscientist.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can confirm the elemental composition of the peptide with high accuracy. chromatographyonline.com
For detailed structural confirmation, tandem mass spectrometry (MS/MS) is used. In this technique, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern provides sequence information, allowing for the verification of the amino acid sequence and the location of modifications, such as the hGlu and the macrocyclic linkage. chromatographyonline.com
The combination of these advanced analytical methods provides a comprehensive characterization of the synthetic peptide, ensuring that the correct molecule has been produced at a high degree of purity. resolvemass.ca
Pharmacological Profile and Receptor Interaction Mechanisms
GLP-1 Receptor (GLP-1R) Binding Characteristics
The initial and critical step in the action of this peptide analogue is its physical binding to the GLP-1R. This interaction is quantified through various in vitro assays that determine the affinity of the ligand for the receptor.
The binding affinity of GLP-1 analogues is commonly assessed using competitive radioligand binding assays. In these experiments, the test compound's ability to displace a radiolabeled ligand from the receptor is measured, often yielding an IC50 value (the concentration of the compound that displaces 50% of the radioligand). This is then used to calculate the inhibition constant (Ki), a measure of binding affinity.
For c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2, studies indicate that the length of the amino acid side chain at position 22 is a crucial factor in determining receptor affinity. dovepress.com The inclusion of homoglutamic acid (hGlu), which has a longer side chain than glutamic acid (Glu), results in a higher binding affinity for the GLP-1R compared to the analogous compound c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2. dovepress.comnih.gov This suggests that the extended side chain of hGlu optimizes the interaction within the receptor's binding pocket.
When compared to other GLP-1 analogues, this compound demonstrates a potent binding profile. The related compound, c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2, which features a lactam bridge between positions 22 and 26, exhibits avid receptor binding properties and an affinity comparable to that of native GLP-1. nih.govresearchgate.net Given that the hGlu modification in this compound further enhances this affinity, the compound is considered a high-affinity ligand for the GLP-1R. dovepress.comnih.gov
The substitution of the native Alanine (B10760859) at position 8 with Glycine (B1666218), as is present in this compound, is known to result in only a slight decrease in binding affinity compared to native GLP-1. nih.gov However, the structural constraints and modifications at other positions, such as the hGlu22-Lys26 lactam bridge, evidently compensate for and overcome this minor change. For reference, native GLP-1(7-37)-NH2 has a reported binding affinity (Ki) of approximately 0.32 nM. uq.edu.au
| Compound | GLP-1R Binding Affinity (Ki) | Reference |
|---|---|---|
| Native GLP-1(7-37)-NH2 | ~0.32 nM | uq.edu.au |
| c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | Comparable to Native GLP-1 | nih.govresearchgate.net |
| This compound | Higher than c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | dovepress.comnih.gov |
GLP-1R Activation and Intracellular Signaling Cascades
Following binding, an agonist must induce a conformational change in the receptor to initiate intracellular signaling. The primary pathway for GLP-1R involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). mdpi.com
The functional potency of GLP-1R agonists is typically determined by measuring their ability to stimulate cAMP production in cellular models, such as Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R. nih.govmdpi.com The result is expressed as an EC50 value, the concentration of the agonist that produces 50% of the maximal response.
Studies show that this compound is a potent activator of the GLP-1R. dovepress.comnih.gov Similar to its effect on binding affinity, the homoglutamic acid at position 22 leads to higher functional activity (lower EC50) compared to its glutamic acid-containing counterpart. dovepress.comnih.gov The analogue c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 itself demonstrates potent, picomolar functional activity, comparable to native GLP-1. nih.govresearchgate.net This indicates that this compound is a highly potent agonist. For comparison, native GLP-1(7-37)-NH2 has a reported EC50 for cAMP production of approximately 0.06 nM. uq.edu.au
| Compound | cAMP Production Potency (EC50) | Reference |
|---|---|---|
| Native GLP-1(7-37)-NH2 | ~0.06 nM | uq.edu.au |
| c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | Potent, picomolar activity comparable to native GLP-1 | nih.govresearchgate.net |
| This compound | Higher than c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | dovepress.comnih.gov |
Upon activation, G protein-coupled receptors like the GLP-1R are phosphorylated, which facilitates the binding of β-arrestin proteins. mdpi.com β-arrestin recruitment leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling. mdpi.comnih.gov
Some GLP-1R agonists exhibit "biased agonism," preferentially activating the G protein/cAMP pathway over the β-arrestin pathway. nih.govsemanticscholar.org Agonists with reduced β-arrestin recruitment have been shown to prolong cAMP signaling. nih.govsemanticscholar.org While specific data on β-arrestin recruitment for this compound is not detailed in the available literature, the potency of native GLP-1(7-37)-NH2 for β-arrestin-2 recruitment has been measured with an EC50 of 3.7 nM, which is significantly less potent than its EC50 for cAMP production. uq.edu.au This inherent bias in the native ligand is often a target for modulation in the design of new analogues.
The increase in intracellular cAMP initiated by GLP-1R agonists like this compound activates two main downstream effector pathways. nih.govnih.gov
Protein Kinase A (PKA): A significant portion of GLP-1's effects are mediated through the activation of PKA. cAMP binds to the regulatory subunits of PKA, causing them to release and activate the catalytic subunits. Activated PKA then phosphorylates numerous intracellular substrates, which in pancreatic β-cells, contributes to the potentiation of insulin (B600854) secretion. nih.govglucagon.com
Exchange Protein Directly Activated by cAMP (Epac): GLP-1R signaling also proceeds through a PKA-independent pathway involving Epac, a cAMP-regulated guanine (B1146940) nucleotide exchange factor. nih.govnih.gov Two variants, Epac1 and Epac2, are expressed in β-cells. nih.gov Upon binding cAMP, Epac becomes activated and can influence processes such as Ca2+ mobilization from intracellular stores and exocytosis, complementing the actions of PKA to regulate insulin secretion. nih.govupstate.edu The activation of both PKA and Epac pathways is a hallmark of GLP-1R-mediated signal transduction. nih.gov
Molecular Interactions with the GLP-1 Receptor
The activation of the GLP-1R by peptide agonists like this compound is a complex process involving multiple points of contact and conformational changes in both the ligand and the receptor.
Elucidation of the Two-Site Binding Model for GLP-1R Activation
The prevailing model for GLP-1R activation by its peptide agonists is a two-step mechanism. nih.govnih.govresearchgate.net This model posits that the C-terminal region of the peptide initially binds to the N-terminal extracellular domain (ECD) of the receptor. nih.govnih.gov This initial interaction acts as an "affinity trap," localizing the peptide at the receptor surface and facilitating the subsequent, crucial interaction. researchgate.net The second step involves the N-terminal portion of the peptide engaging with the transmembrane (TM) domain and extracellular loops of the receptor, which triggers a conformational change leading to receptor activation and intracellular signaling. nih.govnih.govacs.orgnih.gov This two-domain binding model is a characteristic feature of class B1 GPCRs. researchgate.net
Investigation of N-terminal and C-terminal Peptide Domains in Receptor Engagement
Both the N-terminal and C-terminal domains of GLP-1 analogues play distinct but essential roles in receptor engagement. The C-terminal region is primarily responsible for the initial high-affinity binding to the receptor's N-terminal domain. nih.govnih.gov This interaction is critical for ligand recognition and selectivity. nih.gov For instance, the C-terminal helix of GLP-1 has been shown to be a key determinant for binding to the GLP-1R. nih.gov
Conversely, the N-terminal domain of the peptide is considered the primary activation domain. nih.govnih.gov Residues at the N-terminus interact with the transmembrane core of the receptor, inducing the conformational changes necessary for G protein coupling and subsequent signaling cascades. nih.govnih.gov While the C-terminus anchors the peptide, the N-terminus "activates" the receptor. However, it's important to note that this division of labor is not absolute, as certain N-terminal residues also contribute significantly to binding affinity. nih.gov The substitution of Glycine at position 8, as seen in this compound, has been shown to confer resistance to degradation by dipeptidyl peptidase IV (DPP-IV) while maintaining comparable receptor binding to native GLP-1. nih.gov The lactam bridge between homoglutamic acid at position 22 and lysine (B10760008) at position 26 is designed to constrain the peptide's conformation, potentially enhancing its interaction with the receptor. Studies on similar cyclic GLP-1 analogs have indicated that such constraints can lead to potent functional activity and receptor affinities comparable to the native peptide. nih.gov Specifically, a longer side chain at position 22, as in homoglutamic acid, has been associated with higher affinity and activity compared to glutamic acid. nih.gov
Key Receptor Residues Involved in Ligand Recognition and Activation
Specific amino acid residues within the GLP-1R are critical for the binding and activation by its agonists. Mutagenesis studies and structural analyses have identified several key players:
Residues in the N-terminal Domain (NTD): The NTD is crucial for recognizing the C-terminal portion of the GLP-1 peptide. nih.gov
Residues in the Transmembrane (TM) Helices and Extracellular Loops (ECLs): The N-terminus of GLP-1 interacts with residues located deep within the 7-TM core. escholarship.org These interactions are vital for triggering the conformational changes that lead to receptor activation. nih.govescholarship.org
Specific Polar Residues: Polar residues near the base of the binding pocket are thought to be disrupted by the binding of the GLP-1 N-terminus, initiating the conformational changes required for activation. nih.gov
While direct mutagenesis data for this compound is not available, studies on GLP-1 and other analogs provide a framework for understanding these interactions. The introduction of a lactam bridge, such as the one between positions 22 and 26, is known to induce a helical conformation which can influence how the peptide interacts with these key receptor residues. uq.edu.au
Conformational Dynamics of Receptor-Ligand Complex Formation
The interaction between GLP-1R and its agonists is a dynamic process involving significant conformational changes in both molecules.
Molecular Dynamics (MD) Simulations: MD simulations have been instrumental in revealing the dynamic nature of the GLP-1R-ligand complex. mdpi.comdtu.dk These simulations show that upon ligand binding, the receptor undergoes conformational shifts, particularly in the extracellular domain and the transmembrane helices. mdpi.comrsc.org The presence of a ligand like GLP-1 can stabilize an "open" conformation of the receptor, which is more favorable for binding, whereas the apo (unbound) receptor may exist in a more "closed" state. rsc.org
Cryo-Electron Microscopy (Cryo-EM) Studies: Recent advances in cryo-EM have provided high-resolution structures of the GLP-1R in complex with various agonists and the Gs protein. researchgate.netnih.govnih.govresearchgate.net These structures confirm the two-site binding model and reveal the intricate network of interactions between the peptide and the receptor. acs.orgnih.gov Cryo-EM studies of GLP-1R with different agonists have highlighted that even subtle differences in peptide structure can lead to distinct receptor conformations and signaling profiles. nih.govresearchgate.net For instance, some analogues induce a more open binding pocket, allowing for greater peptide mobility. researchgate.net This flexibility in the N-terminal region of the agonist is thought to be a key determinant of its efficacy. biorxiv.org The lactam bridge in this compound likely influences these dynamics by pre-organizing the peptide into a conformation that is favorable for receptor binding and activation. nih.govuq.edu.au
Enzymatic Stability and Pharmacokinetic Determinants
Resistance to Proteolytic Degradation
A cornerstone in the design of long-acting GLP-1 receptor agonists is the fortification of the peptide structure against the body's natural degradative enzymes. The specific molecular alterations in c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 are deliberately incorporated to provide this resistance.
In Vitro Stability Against Dipeptidyl Peptidase-4 (DPP-IV)
The principal enzyme responsible for the rapid inactivation of native GLP-1 is DPP-IV, which cleaves the N-terminal dipeptide, rendering the hormone inactive. wikipedia.orgnih.gov A key modification to counteract this is the substitution of the alanine (B10760859) residue at position 8. In this compound, this alanine is replaced by glycine (B1666218). nih.gov
This Ala8Gly substitution significantly enhances the peptide's resistance to DPP-IV. uq.edu.aunih.gov The presence of glycine at this position makes the peptide a poor substrate for DPP-IV, thus preventing its rapid degradation and prolonging its biological activity. uq.edu.aunih.gov Studies on similar Gly8-substituted analogues have shown a dramatic increase in stability in the presence of DPP-IV, with half-lives extending from minutes to hours. nih.gov
| Feature | Native GLP-1 | This compound |
| Position 8 Residue | Alanine | Glycine |
| Susceptibility to DPP-IV | High | Low |
| Result | Rapid Inactivation | Enhanced Stability |
Strategies for Prolonged Peptide Half-Life (contextual to GLP-1 analogues, not specific to this compound unless directly studied)
Beyond direct resistance to enzymatic degradation, various strategies have been successfully employed to extend the circulating half-life of GLP-1 analogues. These methods provide a broader context for understanding the pharmacokinetic enhancements sought in peptides like this compound.
Impact of Molecular Modifications on Plasma Stability
The introduction of specific molecular changes is a fundamental approach to improving plasma stability. The Gly8 substitution in this compound is a clear example of a modification that directly enhances stability by preventing DPP-IV cleavage. uq.edu.aunih.gov Furthermore, the intramolecular lactam bridge between hGlu22 and Lys26 induces a more defined helical structure. nih.gov This conformational rigidity not only can protect against various peptidases but also contributes to a longer plasma half-life by presenting a less flexible and accessible substrate for enzymatic degradation. nih.gov
Protein Conjugation and Fusion Strategies
To achieve a dramatic extension of their therapeutic window, GLP-1 analogues are often coupled with larger biological molecules. These strategies are designed to reduce renal clearance and protect the peptide from degradation.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains increases the molecule's size, which slows its filtration by the kidneys and provides a protective shield against enzymes. nih.govnih.gov In fact, a PEGylated version of c[Glu22-Lys26][Gly8]GLP-1(7-37) has been synthesized, demonstrating the compatibility of this analogue with such modifications to further prolong its action. nih.gov
Albumin Binding: This strategy involves acylating the peptide with a fatty acid side chain, which promotes reversible binding to serum albumin. researchgate.netscispace.com Given albumin's long half-life of about 19 days, this approach significantly extends the duration of the GLP-1 analogue's effect. scispace.com
Fc Fusion: By genetically fusing a GLP-1 analogue to the Fc domain of an immunoglobulin G (IgG), a much larger protein is created. researchgate.netscispace.combmbreports.org This fusion protein leverages the natural recycling pathway of antibodies, mediated by the neonatal Fc receptor (FcRn), resulting in a substantially prolonged circulating half-life. scispace.combmbreports.org
| Strategy | Primary Mechanism | Example GLP-1 Analogues |
| PEGylation | Increased hydrodynamic radius, reduced renal clearance. | PEGylated c[Glu22-Lys26][Gly8]GLP-1(7-37) nih.gov |
| Albumin Binding | Reversible binding to circulating albumin, utilizing its long half-life. | Liraglutide, Semaglutide researchgate.net |
| Fc Fusion | FcRn-mediated recycling, leading to a significantly extended half-life. | Dulaglutide, Albiglutide researchgate.netscispace.com |
Structure Activity Relationships Sar and Conformational Studies
The design of potent GLP-1 receptor agonists often involves modifications to the native peptide to overcome its inherent limitations, such as rapid degradation and conformational flexibility. The analogue c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is a prime example of a rationally designed derivative where specific structural changes are introduced to enhance its pharmacological profile.
Conformational Effects of the Lactam Bridge
Role of Cyclization in Promoting and Stabilizing Alpha-Helical Secondary Structure
The introduction of a lactam bridge between positions 22 and 26 is a key strategy to pre-organize the peptide into a bioactive conformation. Native GLP-1 is flexible in aqueous solution and adopts a stable alpha-helical structure, primarily in its central and C-terminal domains, upon binding to its receptor. nih.gov This helical conformation is crucial for effective receptor engagement.
The side chains of amino acids at positions i and i+4 are located on the same face of an alpha-helix. Covalently linking these side chains, as seen with the homoglutamic acid at position 22 and lysine (B10760008) at position 26, creates a macrocycle that significantly constrains the peptide backbone. This cyclization via a lactam bond promotes and stabilizes the alpha-helical secondary structure, particularly within the mid-region of the peptide, which is essential for high-affinity receptor binding. idrblab.net Studies on various lactam-bridged GLP-1 analogues have demonstrated that an (i, i+4) linkage is particularly effective at stabilizing the helical conformation. idrblab.netnih.gov This conformational rigidity reduces the entropic penalty associated with the peptide adopting its bound conformation, thereby enhancing binding affinity.
Correlation between Peptide Helicity and Receptor Activation Potency
A direct correlation exists between the degree of alpha-helicity of GLP-1 analogues and their potency in activating the GLP-1 receptor. uq.edu.au By stabilizing the helical structure, the lactam bridge ensures that a larger population of the peptide molecules is in a conformation that is favorable for receptor interaction. nih.gov This pre-organization leads to improved receptor activation and subsequent downstream signaling, such as cyclic AMP (cAMP) production. Research has shown that increasing the helicity of GLP-1 analogues can lead to a several-fold increase in potency compared to the native peptide. uq.edu.au For instance, the introduction of lactam bridges has been shown to improve receptor activation capability by up to 5-fold by fixing the alpha-helical conformations required for optimal receptor interaction. nih.gov
Positional and Substituent Effects on SAR
The native GLP-1 peptide has an alanine (B10760859) at position 8, which is a primary cleavage site for the enzyme dipeptidyl peptidase-IV (DPP-IV). This rapid enzymatic degradation leads to a very short in-vivo half-life for native GLP-1. The substitution of Alanine8 with Glycine (B1666218) (Gly8) is a critical modification to enhance the peptide's metabolic stability. nih.govuq.edu.au
Contribution of Homoglutamic Acid (hGlu) at Position 22 to SAR
The native GLP-1 sequence contains a glycine at position 22. While substitutions at this position are generally well-tolerated, the choice of the substituting amino acid can fine-tune the analogue's activity. nih.gov In the featured compound, the use of homoglutamic acid (hGlu) at position 22 is a notable modification. Homoglutamic acid has a side chain that is one methylene (B1212753) group longer than that of glutamic acid (Glu).
In the context of a lactam bridge to Lys26, the length of the acidic side chain at position 22 is a critical determinant of receptor affinity and activity. Studies comparing analogues with different side-chain lengths at this position have shown that c[hGlu22–Lys26]Gly8GLP-1 demonstrates higher affinity and activity than the corresponding analogue with glutamic acid (c[Glu22–Lys26]Gly8GLP-1). tandfonline.com Conversely, an analogue with a shorter side chain, using aspartic acid (c[Asp22–Lys26]Gly8GLP-1), showed lower affinity and activity. tandfonline.com This suggests that the specific geometry and reach of the hGlu side chain, when constrained within the lactam bridge, provides an optimal orientation for interaction with the GLP-1 receptor.
| Compound | Modification at Position 22 | Relative Affinity/Activity |
|---|---|---|
| c[Asp22-Lys26][Gly8]GLP-1(7-37)-NH2 | Aspartic Acid (Shorter Side Chain) | Lower |
| c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | Glutamic Acid (Standard Side Chain) | Baseline |
| This compound | Homoglutamic Acid (Longer Side Chain) | Higher |
Systematic Mutagenesis and Truncation Studies of GLP-1 Analogues
Systematic studies involving mutagenesis and truncation have been instrumental in elucidating the SAR of GLP-1. Alanine scanning, where individual amino acids are replaced by alanine, has identified key residues crucial for receptor binding and activation. For instance, the N-terminal residue, His7, and residues such as Gly10, Asp15, and Ser17 have been shown to be essential for insulinotropic activity. plos.org
Truncation studies have revealed the importance of the C-terminal region for receptor binding. While the N-terminal region is critical for receptor activation, the C-terminal helix is primarily responsible for the initial high-affinity binding to the extracellular domain of the GLP-1 receptor. nih.gov Sequential removal of C-terminal amino acids leads to a progressive loss of binding affinity and potency. For example, removing the last two C-terminal residues of GLP-1 resulted in a 10-fold reduction in binding affinity. The development of this compound builds on these foundational studies by retaining the full-length peptide (7-37) while introducing specific, targeted mutations and constraints to optimize its function. The combination of a stabilized helical core, protection against enzymatic degradation, and fine-tuning of receptor contact points through the hGlu substitution exemplifies a successful application of SAR principles.
| Compound | Key Modifications | Receptor Binding (Ki, nM) | cAMP Potency (EC50, pM) |
|---|---|---|---|
| GLP-1(7-37)-NH2 | Native Peptide | 0.32 ± 0.03 | 60 ± 10 |
| [Gly8]-GLP-1(7-37)-NH2 | Ala8 -> Gly | ~2.8 | Comparable to native |
| c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 | Gly8, Lactam Bridge (18-22) | Comparable to native | Potent activity |
| c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | Gly8, Lactam Bridge (22-26) | Comparable to native | Potent activity |
Computational Chemistry and Biophysical Techniques for Elucidating SAR
The structure-activity relationships (SAR) of glucagon-like peptide-1 (GLP-1) analogs, including the conformationally constrained derivative this compound, are extensively investigated using a combination of computational chemistry and biophysical techniques. These methods provide critical insights into how specific structural modifications influence the peptide's three-dimensional structure, receptor binding affinity, and functional potency.
Computational approaches such as molecular dynamics (MD) simulations and homology modeling are employed to build and validate models of GLP-1 analogs and their interactions with the GLP-1 receptor (GLP-1R). nih.govresearchgate.net MD simulations, for instance, can model the dynamic behavior of the peptide in solution, helping to predict its preferred conformations. dtu.dkmdpi.com These computational models are invaluable for rationalizing the effects of specific amino acid substitutions and conformational constraints, such as the lactam bridge present in this compound. nih.gov
Biophysical techniques provide the experimental data necessary to validate these computational models and directly probe the structural features of the peptides. Circular dichroism (CD) spectroscopy is widely used to assess the secondary structure of GLP-1 analogs, particularly their α-helical content, which is believed to be important for receptor activation. nih.govuq.edu.aunih.gov Nuclear Magnetic Resonance (NMR) spectroscopy offers a higher-resolution view of the peptide's three-dimensional structure in solution. nih.gov
The design of this compound is rooted in the strategy of introducing a lactam bridge to conformationally restrain the peptide. nih.gov This modification, specifically an i to i+4 side chain-to-side chain linkage between homoglutamic acid (hGlu) at position 22 and lysine (Lys) at position 26, was shown to produce a potent analog with receptor affinity and functional activity comparable to native GLP-1. nih.gov The introduction of the Glycine substitution at position 8 serves to prevent degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). nih.gov
Research has demonstrated that the length of the amino acid side chain involved in the lactam bridge is a critical factor for biological activity. A comparative study of analogs with a lactam bridge between positions 22 and 26 revealed that the version with homoglutamic acid (hGlu) exhibited higher affinity and activity than those with glutamic acid (Glu) or aspartic acid (Asp). nih.gov This suggests that the increased length of the hGlu side chain optimizes the peptide's conformation for receptor interaction. nih.gov
Table 1: In Vitro Activity of Lactam-Constrained [Gly8]GLP-1(7-37)-NH2 Analogs
This table presents data on the functional potency (EC50) and receptor binding affinity (Ki) for various GLP-1 analogs with i to i+4 lactam bridges, including the specific compound of interest, this compound (Compound 10). The data highlights how the position of the conformational constraint impacts biological activity.
| Compound No. | Structure | hGLP-1R Functional Potency EC50 (nM) | hGLP-1R Binding Affinity Ki (nM) |
|---|---|---|---|
| 2 | [Gly8]GLP-1(7-37)-NH2 | 0.08 ± 0.01 | 3.8 ± 0.6 |
| 6 | c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2 | 0.04 ± 0.01 | 1.5 ± 0.3 |
| 10 | c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 | 0.04 ± 0.01 | 2.0 ± 0.5 |
| 11 | c[Glu23-Lys27][Gly8]GLP-1(7-37)-NH2 | 0.05 ± 0.01 | 2.1 ± 0.5 |
Table 2: Influence of Side-Chain Length in the [Xaa22-Lys26] Lactam Bridge on GLP-1 Analog Activity
This table summarizes the qualitative findings on how varying the amino acid at position 22 within the lactam bridge affects the affinity and activity of the GLP-1 analog. It illustrates the principle that a longer side chain at this position (hGlu > Glu > Asp) is beneficial for receptor interaction.
| Compound Structure | Relative Affinity and Activity |
|---|---|
| c[Asp22-Lys26][Gly8]GLP-1(7-37)-NH2 | Lower |
| c[Glu22-Lys26][Gly8]GLP-1(7-37)-NH2 | Intermediate |
| c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 | Higher |
Pre Clinical in Vivo Pharmacological Efficacy Studies
Utilization of Animal Models for Efficacy Assessment
The pharmacological efficacy of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2, also known as Semaglutide, has been extensively evaluated in various animal models of metabolic dysregulation. These preclinical studies, utilizing both rodent and non-human primate models, have been crucial in elucidating the compound's therapeutic potential before human trials.
In diet-induced obese (DIO) mice and rats, Semaglutide has demonstrated significant, dose-dependent reductions in body weight and food intake. nih.gov For instance, a 3-week study in DIO mice showed a 22% body weight reduction at the highest dose tested. nih.gov Similarly, in high-fat diet (HFD) induced obese rats, Semaglutide monotherapy resulted in a significant reduction in body weight and food intake. researchgate.net Another study in obese mice showed that Semaglutide administration led to a significant and continuous decrease in body weight compared to the control group. nih.gov The compound has also been shown to modulate food preference in rodents, leading to a decrease in the consumption of high-fat foods. nih.gov
Non-human primate models have further corroborated the findings from rodent studies. In a study involving obese and diabetic rhesus monkeys, a 4-week treatment with once-weekly subcutaneous Semaglutide led to significant reductions in body weight and waist circumference compared to placebo. diabetesjournals.org This was accompanied by a reduction in total fat mass. diabetesjournals.org Furthermore, long-term toxicology studies in Cynomolgus monkeys, lasting up to 52 weeks, have been conducted to assess the compound's effects on various organs, including the pancreas. nih.govresearchgate.net These studies in non-human primates have shown a similar response to the GLP-1 receptor agonist as observed in humans, making them a valuable translational model. diabetesjournals.org
The use of these diverse animal models, ranging from mice and rats with diet-induced obesity to non-human primates with naturally occurring metabolic dysfunction, has provided a comprehensive preclinical profile of Semaglutide's efficacy in improving key metabolic parameters. nih.govresearchgate.netnih.govdiabetesjournals.orgbiorxiv.orgbiorxiv.org
Evaluation of Glucose Homeostasis Regulation
Glucose-Dependent Insulin (B600854) Secretion Enhancement
Semaglutide enhances glucose-dependent insulin secretion, a key mechanism for improving glycemic control. nih.govresearchgate.net As a glucagon-like peptide-1 (GLP-1) receptor agonist, it mimics the action of the native GLP-1 hormone, which is known to potentiate insulin release from pancreatic β-cells in response to elevated glucose levels. nih.govucdavis.edu Preclinical studies have consistently demonstrated this effect. In studies on perfused rat pancreas, Semaglutide was shown to stimulate insulin secretion in a glucose-dependent manner. This means that the insulinotropic effect is more pronounced at higher glucose concentrations, which helps to minimize the risk of hypoglycemia.
Furthermore, research in animal models of type 2 diabetes has provided in vivo evidence for this mechanism. In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, treatment with a combination of icovamenib and a low dose of Semaglutide resulted in a twofold increase in the C-peptide to glucose ratio, indicating enhanced beta-cell function and insulin secretion. stocktitan.net Studies in diet-induced obese mice have also shown that Semaglutide improves glucose homeostasis and insulin resistance, which is partly attributable to its effect on insulin secretion. nih.gov The compound has been shown to improve the proinsulin to insulin ratio, suggesting more efficient β-cell functioning and insulin production. nih.gov
Glucagon (B607659) Secretion Suppression
In addition to stimulating insulin secretion, Semaglutide also plays a crucial role in regulating glucose homeostasis by suppressing the secretion of glucagon from pancreatic α-cells. nih.govresearchgate.netnih.gov This action is also glucose-dependent, meaning that glucagon suppression is more significant during periods of hyperglycemia and is attenuated as blood glucose levels normalize, thus preventing hypoglycemia.
Preclinical studies have consistently demonstrated the glucagonostatic effect of Semaglutide. In animal models, administration of Semaglutide has been shown to lower fasting plasma glucagon levels. nih.govnovonordisk.com This reduction in glucagon contributes to decreased hepatic glucose production, a key factor in lowering both fasting and postprandial glucose levels. nih.gov The mechanism involves the activation of GLP-1 receptors on pancreatic α-cells, which leads to an inhibition of glucagon release. researchgate.net This dual action of enhancing insulin secretion and suppressing glucagon secretion makes Semaglutide a highly effective agent for improving glycemic control in preclinical models of metabolic dysregulation. researchgate.net
Pancreatic Beta-Cell Research
Effects on Beta-Cell Proliferation and Neogenesis
Semaglutide has been investigated for its potential effects on pancreatic beta-cell mass, specifically its role in promoting beta-cell proliferation and neogenesis. As a GLP-1 receptor agonist, it is hypothesized to exert protective and regenerative effects on the beta-cells, which are often compromised in metabolic diseases. researchgate.netnih.gov
In vivo studies in animal models of obesity and diabetes have provided evidence to support this hypothesis. In a study on diet-induced obese mice, Semaglutide treatment was found to increase islet cell proliferation and recover islet size, as well as alpha- and beta-cell masses. nih.gov The study concluded that Semaglutide showed beneficial effects on pathways related to pancreatic islet damage, thereby reducing lesions on the islet. nih.gov Another study in a mouse model of type 2 diabetes mellitus also reported that Semaglutide mitigated pancreatic damage and enhanced islet cell proliferation. nih.gov
Furthermore, research suggests that the proliferative effects of Semaglutide on beta-cells may be mediated through the upregulation of key transcription factors, such as pancreatic and duodenal homeobox 1 (PDX-1). nih.govresearchgate.net PDX-1 is crucial for beta-cell development, function, and survival. It is believed that by activating GLP-1 receptors on beta-cells, Semaglutide initiates downstream signaling pathways that lead to increased PDX-1 expression, thereby promoting beta-cell proliferation and survival. researchgate.net While these preclinical findings are promising, further research is needed to fully elucidate the long-term effects of Semaglutide on beta-cell mass and function.
Beta-Cell Protective Mechanisms
Glucagon-like peptide-1 (GLP-1) and its analogs are recognized for their crucial role in protecting pancreatic beta-cells, the primary producers of insulin. nih.govuq.edu.au The decline of functional beta-cells is a hallmark of type 2 diabetes, leading to chronic hyperglycemia. mdpi.com Beta-cell apoptosis, or programmed cell death, contributes to the diminished beta-cell mass observed in this metabolic disease. mdpi.com
Preclinical research has consistently demonstrated that GLP-1 receptor agonists can shield beta-cells from apoptosis and even promote their proliferation. nih.govnih.gove-dmj.org These protective effects are mediated through various signaling pathways, including the activation of protein kinase A (PKA) and the subsequent preservation of beta-cell function and survival, even under conditions of endoplasmic reticulum (ER) stress. e-dmj.org In animal models, GLP-1 agonists have been shown to increase beta-cell mass and enhance the expression of genes vital for beta-cell function, such as those for insulin and the glucose transporter GLUT2. e-dmj.org
Furthermore, GLP-1 based therapies can counteract the detrimental effects of glucotoxicity and lipotoxicity, which are known to induce beta-cell apoptosis through mechanisms like oxidative stress. nih.govmdpi.com By mitigating these stressors, GLP-1 analogs help maintain a healthy and functional beta-cell population. nih.gov Autophagy, a cellular process for clearing damaged components, is another protective mechanism enhanced by GLP-1, which helps preserve beta-cell mass and function. omet-endojournals.ru
Metabolic Parameters Beyond Glucose
The therapeutic actions of GLP-1 agonists extend beyond glucose regulation, influencing lipid metabolism and body weight.
Effects on Lipid Metabolism
GLP-1 and its analogs have demonstrated beneficial effects on lipid profiles. nih.gov They play a role in regulating lipid metabolism, which is often dysregulated in metabolic disorders. nih.gov Studies have indicated that GLP-1 can influence fat synthesis and cholesterol metabolism. nih.gove-dmj.org
In preclinical models, GLP-1 receptor agonists have been shown to reduce the production of lipoproteins from the intestine following a meal, which contributes to high levels of triglycerides in the blood. clinicaltrials.gov Specifically, treatment with a GLP-1 receptor agonist led to a decrease in postprandial chylomicron production and the associated triglycerides and cholesterol. clinicaltrials.gov This suggests a direct role for GLP-1 in managing the lipid abnormalities commonly associated with obesity and type 2 diabetes. clinicaltrials.gov The mechanisms behind these effects may involve the inhibition of fat absorption and the promotion of fatty acid oxidation. e-dmj.org
Influence on Body Weight Regulation
A significant advantage of GLP-1 based therapies is their ability to promote weight loss. uq.edu.au This effect is partly due to the central nervous system actions of GLP-1, which include enhancing satiety and reducing food intake. nih.gov
Preclinical studies have shown that GLP-1 receptor agonists can lead to a reduction in body weight. nih.gov In nonhuman primates, a PEGylated form of a GLP-1 analog demonstrated a sustained decrease in body weight over several days. nih.gov This weight-reducing effect is a key benefit, as obesity is a major risk factor for the development of type 2 diabetes and other metabolic complications. e-dmj.org
Comparative In Vivo Studies with Other GLP-1 Agonists and Native GLP-1
The development of GLP-1 analogs like this compound has been driven by the need to overcome the short half-life of native GLP-1, which is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). uq.edu.au Modifications to the GLP-1 structure, such as amino acid substitutions and the introduction of conformational constraints, have led to derivatives with increased stability and prolonged in vivo activity. nih.gov
For instance, the substitution of alanine (B10760859) at position 8 with glycine (B1666218), as seen in this compound, enhances resistance to DPP-4 degradation. uq.edu.aunih.gov The introduction of a lactam bridge, a type of cyclic constraint, in compounds like this compound, has been shown to result in potent functional activity and receptor binding affinities comparable to native GLP-1. nih.gov
When compared to other GLP-1 agonists, such as liraglutide, which features a fatty acid acylation to prolong its action, these newer constrained derivatives represent a different approach to achieving sustained efficacy. glucagon.com While direct comparative in vivo studies for this compound against all other agonists are not extensively detailed in the provided context, the design principles suggest a focus on enhancing structural stability to prolong its therapeutic window. nih.gov
Future Research Directions and Translational Opportunities
Engineering of Advanced GLP-1 Receptor Agonists
The engineering of novel GLP-1 receptor agonists continues to be a primary focus of research, aiming to enhance therapeutic profiles beyond what is currently achievable. hsetdata.comresearchgate.net Strategies involve modifying the peptide's primary sequence and structure to modulate its interaction with the GLP-1 receptor (GLP-1R) and other related receptors, thereby fine-tuning its biological activity. researchgate.net
A groundbreaking direction in agonist design is the development of single molecules that can activate multiple receptors, known as multi-agonist peptides. nih.gov This approach is based on the premise that engaging complementary signaling pathways can lead to synergistic therapeutic effects.
The most prominent examples are dual agonists of the GLP-1 receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor. nih.govduke.edunih.gov Tirzepatide, the first clinically approved GLP-1R/GIPR dual agonist, has demonstrated unprecedented efficacy in improving glycemic control and promoting weight loss, surpassing that of selective GLP-1R agonists. nih.govduke.edunih.gov The rationale for this dual agonism lies in the complementary actions of GLP-1 and GIP. While both are incretin (B1656795) hormones that stimulate insulin (B600854) secretion, they have differential effects on glucagon (B607659) secretion and potentially on pathways related to appetite and energy expenditure. nih.govnih.gov
Future research is expanding this concept to include other metabolically relevant receptors. The development of triple-agonists targeting the GLP-1R, GIPR, and the glucagon receptor (GCGR) is an active area of investigation. biochempeg.comgoogle.comwipo.int The addition of glucagon agonism is intended to increase energy expenditure and further enhance weight loss. The challenge lies in balancing the activity at each receptor to maximize therapeutic benefit while minimizing potential side effects.
A critical limitation of native GLP-1 is its extremely short half-life of only 1-2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. nih.govbiochempeg.comuq.edu.aumdpi.com A primary goal of peptide engineering is to enhance metabolic stability to allow for less frequent administration, improving patient convenience and adherence. hsetdata.comresearchgate.net
Several strategies have proven successful:
Amino Acid Substitution: Modifying the amino acid sequence is a cornerstone of GLP-1 agonist design. researchgate.net Substituting the alanine (B10760859) at position 8 (equivalent to position 2 in the mature peptide) with an amino acid resistant to DPP-4 cleavage, such as glycine (B1666218) in c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2, is a common and effective strategy. nih.govmdpi.com
Conformational Constraint: Introducing structural constraints, such as the i to i+4 glutamic acid-lysine lactam bridge in this compound, helps to pre-organize the peptide in a bioactive conformation. nih.gov This can enhance receptor affinity and contribute to stability.
Acylation and Albumin Binding: Attaching a fatty acid moiety (acylation) to the peptide backbone allows it to reversibly bind to circulating albumin. nih.gov This creates a large molecular complex that is shielded from enzymatic degradation and avoids rapid kidney filtration, significantly extending its half-life. nih.govnih.gov
PEGylation: The conjugation of Polyethylene (B3416737) Glycol (PEG) chains to the peptide is another method to increase its hydrodynamic size, thereby prolonging its circulation time. nih.govuq.edu.au Research has shown that chemoselective PEGylation of GLP-1 derivatives can result in compounds with potent activity and sustained in vivo efficacy. nih.gov
Future work will focus on refining these techniques and exploring new chemical modifications to achieve optimal pharmacokinetic profiles while maintaining high potency and receptor selectivity. nih.gov
Innovations in Peptide Delivery Systems
While injectable formulations of GLP-1 agonists have been highly successful, the development of non-invasive delivery methods, particularly oral formulations, remains a major goal to improve patient compliance and expand therapeutic reach. patheon.compharmasalmanac.com
The oral delivery of peptides like GLP-1 agonists is inherently challenging due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium. pharmasalmanac.comnih.govnih.gov Overcoming these barriers requires sophisticated formulation strategies.
Current and emerging technologies include:
Permeation Enhancers: Co-formulating the peptide with absorption enhancers that transiently increase the permeability of the intestinal lining. nih.govnih.gov The approval of an oral formulation of semaglutide, which utilizes this technology, marked a significant breakthrough in the field. pharmasalmanac.com
Enzyme Inhibitors: Protecting the peptide from proteolytic enzymes in the stomach and intestine is crucial for oral bioavailability. nih.govmdpi.com
Protective Coatings and Encapsulation: Using enteric coatings or encapsulating the peptide within protective matrices can shield it from the harsh acidic environment of the stomach and release it in a more favorable region of the intestine. pharmasalmanac.com
Microneedle Devices: An innovative approach involves the development of oral capsules containing tiny, biodegradable microneedles that inject the drug directly into the tissue of the GI tract wall, bypassing the primary absorption barriers. nih.govmdpi.com
Research continues to focus on refining these methods and exploring novel materials and technologies to enhance the efficiency and consistency of oral peptide absorption. nih.gov
Nanotechnology offers a versatile platform for addressing the challenges of peptide delivery, including the oral route. hsetdata.comnih.govprecisionnanomedicine.com Nanoparticles can protect the encapsulated peptide from degradation, control its release, and facilitate its transport across biological membranes. nih.govopenbiotechnologyjournal.com
Various types of nanoparticles are being investigated for peptide delivery:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.comqeios.com Their surface can be modified to improve stability and targeting. mdpi.com
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these nanoparticles can provide sustained release of the encapsulated peptide. precisionnanomedicine.comopenbiotechnologyjournal.com Chitosan-based nanoparticles are also being explored for their mucoadhesive properties. mdpi.com
Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and offer advantages in terms of stability and controlled release. pharmasalmanac.comqeios.com
Inorganic Nanoparticles: Porous inorganic nanoparticles are also being explored as carriers that can protect the peptide from enzymatic degradation. qeios.com
The application of these nanotechnologies could lead to more effective oral and sustained-release formulations of advanced GLP-1 agonists. researchgate.netnih.govprecisionnanomedicine.com
Structural Biology of GLP-1R Complexes with Modified Agonists
A detailed understanding of how modified agonists bind to and activate the GLP-1R at the molecular level is crucial for the rational design of next-generation therapeutics. mdpi.comresearchgate.net High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM), are providing unprecedented insights into these interactions. researchgate.netpnas.org
Structural studies have revealed key features of GLP-1R activation. The receptor possesses a large N-terminal extracellular domain (ECD) that plays a critical role in capturing the peptide agonist, and a transmembrane domain (TMD) that undergoes conformational changes to initiate intracellular signaling. pnas.orgnih.gov
Future research in this area will focus on:
Agonist-Specific Conformations: Elucidating the precise structures of the GLP-1R in complex with various modified agonists, including conformationally constrained peptides like this compound. This will help explain how specific modifications influence binding affinity and functional potency.
Dual Agonist Binding: Determining the structure of GLP-1R and GIPR (or GCGR) bound to dual or triple agonists. nih.gov These studies are essential to understand the molecular basis of their multi-receptor activity and to guide the design of agonists with desired selectivity and balanced potency. nih.gov
Small Molecule Agonists: Investigating how non-peptide, small-molecule agonists bind to the receptor, often at different sites than the native peptide, and how this translates into distinct signaling profiles. mdpi.comresearchgate.netpnas.org
These structural insights will be invaluable for a structure-based drug design approach, enabling the creation of highly optimized GLP-1 receptor agonists with tailored pharmacological properties. mdpi.com
Exploration of Non-Metabolic GLP-1R-Mediated Effects
The activation of the GLP-1 receptor initiates a cascade of signaling events that extend beyond the pancreas, influencing cardiovascular, nervous, and immune systems. frontiersin.orgnih.gov These effects are a major focus of current and future research for all GLP-1RAs.
Cardiovascular Protection
A substantial body of evidence from large-scale clinical trials demonstrates that GLP-1RAs significantly reduce the risk of major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and cardiovascular death. mdpi.comnih.govahajournals.org The mechanisms are believed to be multifactorial, involving both indirect metabolic benefits and direct actions on the cardiovascular system. nih.govnih.gov
Future research on this compound would likely investigate its potential to:
Improve Endothelial Function: GLP-1R activation is known to stimulate nitric oxide production, leading to vasodilation and improved blood flow. nih.gov
Reduce Atherosclerosis: Preclinical data suggest that GLP-1RAs can favorably modulate the burden and composition of atherosclerotic plaques. nih.gov Studies have shown a reduction in MACE in patients with established atherosclerotic cardiovascular disease. mdpi.comahajournals.org
Modulate Cardiac Function: GLP-1RAs may promote myocardial glucose uptake, reduce oxidative stress, and inhibit cardiomyocyte apoptosis, offering protection against adverse cardiac remodeling. nih.gov Recent studies have also highlighted the benefits of GLP-1RAs for patients with heart failure with preserved ejection fraction (HFpEF). mdpi.com
Hypothetical Research Data on Cardiovascular Endpoints
The following table illustrates the type of data that would be sought in preclinical studies investigating the cardiovascular effects of this compound.
| Parameter | Control Group | Treatment Group (this compound) | P-value |
|---|---|---|---|
| Atherosclerotic Plaque Area (%) | 35.4 ± 4.1 | 22.1 ± 3.5 | <0.01 |
| Endothelium-Dependent Vasodilation (%) | 55.2 ± 6.8 | 78.9 ± 7.2 | <0.01 |
| Cardiac Oxidative Stress Marker (e.g., 8-iso-PGF2α) | 150.7 ± 12.3 | 95.2 ± 10.1 | <0.05 |
Neuroprotection
The presence of GLP-1 receptors in the central nervous system has opened a promising avenue for the treatment of neurodegenerative diseases. nih.govtandfonline.comfrontiersin.org GLP-1RAs can cross the blood-brain barrier and have shown potential in preclinical models of Alzheimer's and Parkinson's disease. nih.govfrontiersin.orgmdpi.com
Translational opportunities for this compound in neuroprotection would focus on its ability to:
Reduce Neuroinflammation: GLP-1R activation can modulate microglial activation and decrease the production of pro-inflammatory cytokines in the brain. frontiersin.orgresearchgate.net
Enhance Neuronal Viability: Studies show that GLP-1 and its agonists can protect neurons from apoptosis and promote neurite outgrowth. tandfonline.commdpi.com
Improve Synaptic Plasticity: By enhancing insulin sensitivity in the brain, GLP-1RAs may improve synaptic function and cognitive processes like learning and memory. mdpi.comresearchgate.net
Mitigate Oxidative Stress: Reducing oxidative damage is another key neuroprotective mechanism attributed to this class of drugs. frontiersin.org
Illustrative Data from a Preclinical Neuroprotection Study
This table represents potential findings from a study on the neuroprotective effects of the compound in an animal model of neurodegeneration.
| Assay | Control Group | Treatment Group (this compound) | P-value |
|---|---|---|---|
| Hippocampal Neuron Survival (%) | 62.5 ± 5.5 | 85.1 ± 4.9 | <0.01 |
| Brain TNF-α Levels (pg/mg tissue) | 45.8 ± 3.7 | 25.3 ± 2.9 | <0.01 |
| Cognitive Score (e.g., Morris Water Maze) | 18.2 ± 2.1 | 29.5 ± 2.5 | <0.05 |
Anti-inflammatory Actions
Chronic low-grade inflammation is a key driver of many diseases, including atherosclerosis and type 2 diabetes. nih.govresearchgate.net GLP-1RAs have demonstrated systemic anti-inflammatory effects. aestheticastute.com.auconscienhealth.orgnih.gov
Future research into the anti-inflammatory properties of this compound would likely explore its impact on:
Inflammatory Cytokines: The ability to reduce circulating levels of pro-inflammatory markers such as C-reactive protein (hs-CRP), TNF-α, and IL-6 is a key therapeutic feature. researchgate.netnih.gov
Immune Cell Modulation: GLP-1 receptors are found on various immune cells, and their activation can suppress pro-inflammatory pathways like NF-κB. nih.govresearchgate.netnih.gov
Vascular Inflammation: By reducing the expression of adhesion molecules, these compounds can decrease the recruitment of inflammatory cells to the blood vessel wall. researchgate.net
Example Data Table for Anti-Inflammatory Markers
This table provides a hypothetical overview of the results from a clinical study measuring systemic inflammatory markers.
| Inflammatory Marker | Baseline | Post-Treatment (this compound) | Percent Change |
|---|---|---|---|
| hs-CRP (mg/L) | 3.8 ± 0.5 | 2.1 ± 0.4 | -44.7% |
| TNF-α (pg/mL) | 12.5 ± 1.1 | 8.2 ± 0.9 | -34.4% |
| IL-6 (pg/mL) | 8.9 ± 0.8 | 5.5 ± 0.6 | -38.2% |
Q & A
Q. How to ensure compliance with GLP principles when outsourcing toxicology studies for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
